molecular formula C12H13N3O4S B2695447 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351632-37-5

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2695447
CAS No.: 1351632-37-5
M. Wt: 295.31
InChI Key: UHWRJXXBZHSGOY-UHFFFAOYSA-N
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Description

Disclaimer: Specific biological activity, applications, and mechanism of action for N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide are not currently documented in the literature and require further experimental characterization. Structural Features and Research Context: This compound is an oxalamide derivative incorporating two pharmaceutically relevant heterocyclic systems: an isoxazole ring and a thiophene ring, linked by a hydroxypropyl spacer. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of biological activities. Isoxazole derivatives have been extensively investigated for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties . Several marketed drugs, including the antibacterial Sulfisoxazole, the antitubercular Cycloserine, and the anticonvulsant Zonisamide, feature the isoxazole nucleus . The presence of the thiophene ring further enhances the molecule's potential for interaction with biological targets, as this heterocycle is common in many bioactive molecules and materials science. The oxalamide functional group serves as a key linker, often contributing to molecular recognition through hydrogen bonding. This specific molecular architecture makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships, particularly in the development of novel heterocyclic compounds for pharmacological screening or chemical biology. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-12(18,8-3-2-6-20-8)7-13-10(16)11(17)14-9-4-5-19-15-9/h2-6,18H,7H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWRJXXBZHSGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Hydroxy, thiophene, and isoxazole moieties.
  • Molecular Formula : C12H14N4O3S.
  • Molecular Weight : 278.33 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar isoxazole structures have shown promise in inhibiting tumor growth and metastasis in various cancer models, including breast cancer and glioblastoma.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionIC50 (μM)
Triple-Negative Breast CancerInhibition of MMP-9 and S1P signaling0.65
GlioblastomaInduction of apoptosis1.5

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    A study demonstrated that a related isoxazole compound significantly inhibited the invasive phenotype of MDA-MB-231 TNBC cells. The compound reduced the expression of matrix metalloproteinase (MMP)-9, which is crucial for cancer cell invasion and metastasis .
  • Glioblastoma Multiforme :
    Research indicated that compounds similar to this compound could induce apoptosis in glioblastoma cells, suggesting a potential therapeutic role in treating this aggressive cancer type .

Pharmacological Studies

Pharmacological evaluations have revealed that the compound exhibits selective inhibition against certain bromodomains, which are implicated in transcriptional regulation associated with cancer . The dual inhibition of CBP/p300 and BRD4 bromodomains has been noted, which could contribute to its anticancer efficacy.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of derivatives similar to N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide:

  • Mechanisms of Action : Compounds with similar structures have shown mechanisms such as inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. This suggests that this compound may exert similar effects against cancer cells .
  • In Vitro Studies : In vitro evaluations have indicated that derivatives of oxalamides exhibit cytotoxicity against various cancer cell lines, including lung and liver cancers. The IC50 values for these compounds suggest a promising therapeutic index for further development .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding affinity of this compound with biological targets:

  • Binding Interactions : Computational studies have shown that this compound can effectively bind to key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis .

Pharmacological Applications

Besides its anticancer properties, the compound may also exhibit other pharmacological activities:

  • Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which could contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups essential for its bioactivity:

StepReaction TypeKey ReagentsOutcome
1HeterocyclizationThiophene derivativesFormation of thiophene ring
2OxidationOxalamide precursorsIntroduction of oxalamide structure
3CouplingIsoxazole derivativesFinal compound formation

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of compounds related to this compound:

  • Anticancer Activity : A study reported significant growth inhibition in various cancer cell lines, indicating that modifications to the oxalamide structure can enhance anticancer efficacy .
  • Molecular Docking Insights : Another research highlighted how structural modifications influenced binding affinities to target proteins, providing insights into optimizing drug design for better therapeutic outcomes .

Comparison with Similar Compounds

Key Comparison :

Property Target Compound Compound 10 ()
N1-substituent 2-hydroxy-2-(thiophen-2-yl)propyl 3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl
N2-substituent Isoxazol-3-yl 5-methyl-1H-pyrazol-3-yl
Hydrogen-bonding Hydroxyl group (+ thiophene S) Piperazine N-H (+ pyrazole N-H)
Lipophilicity Moderate (thiophene + hydroxyl) High (dichlorophenyl + piperazine)

The hydroxyl and thiophene groups in the target compound may improve solubility compared to the dichlorophenyl-piperazine moiety in Compound 10, which is more lipophilic and likely optimized for membrane penetration .

Thiazolidinone-Based Analogues ()

Compounds 9–13 in feature a 2-thioxoacetamide backbone with thiazolidinone rings and diverse substituents. While structurally distinct from the target oxalamide, these compounds highlight the role of heterocycles in modulating physicochemical and biological properties:

Compound 9 :

  • Substituents: 4-chlorobenzylidene (aromatic, electron-withdrawing) + 4-methoxyphenyl.
  • Melting point: 186–187°C, indicating high crystallinity.

Compound 10 :

  • Substituents: Indole (electron-rich, planar) + phenyl.
  • Melting point: 206–207°C, suggesting strong intermolecular interactions.

Comparison with Target Compound :

  • Backbone: Thiazolidinone () vs. oxalamide (target).
  • Heterocycles : Thiophene (target) vs. indole/chlorobenzylidene (). Thiophene’s smaller size and sulfur atom may reduce steric hindrance compared to bulkier substituents in Compounds 9–13.
  • Synthetic Yield : Target compound’s yield is unspecified, but Compounds 9–13 show yields from 53% to 90%, reflecting variability in substituent-dependent reaction efficiency .

Computational and Thermodynamic Considerations

The target compound’s properties (e.g., stability, electronic structure) can be modeled using density functional theory (DFT). and highlight the importance of exact exchange in DFT (Becke’s functional) and correlation-energy functionals (Lee-Yang-Parr method) for predicting thermochemical data . For example:

  • Exact-exchange contributions : Critical for accurately modeling the thiophene and isoxazole rings’ electron distribution.
  • Melting point correlation : Compounds with higher aromaticity (e.g., Compound 10 in , –207°C) may require advanced DFT methods to predict solid-state behavior.

Tables

Table 1. Comparison of Physicochemical Properties

Compound Backbone N1-Substituent N2-Substituent Melting Point (°C) Yield (%)
Target Compound Oxalamide 2-hydroxy-2-(thiophen-2-yl)propyl Isoxazol-3-yl Not reported N/A
Compound 9 () Thiazolidinone 4-chlorobenzylidene 4-methoxyphenyl 186–187 90
Compound 10 () Oxalamide Dichlorophenyl-piperazine 5-methylpyrazole Not reported N/A

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